molecular formula C26H29ClO3 B14394860 1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL CAS No. 89448-63-5

1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL

Cat. No.: B14394860
CAS No.: 89448-63-5
M. Wt: 425.0 g/mol
InChI Key: DHBHWNWMRGKEHG-UHFFFAOYSA-N
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Description

1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a chlorobutoxy group and a triphenylmethoxy group attached to a propan-2-OL backbone

Preparation Methods

The synthesis of 1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobutanol with triphenylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the propan-2-OL moiety, resulting in the final compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols and alkanes.

    Substitution: The chlorobutoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. The products of these reactions include substituted amines and thiols.

Common reagents and conditions used in these reactions vary depending on the desired product and the specific reaction pathway.

Scientific Research Applications

1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is used as a probe to study cellular processes and interactions. Its ability to interact with specific biomolecules makes it useful in biochemical assays.

    Medicine: The compound has potential applications in drug development and pharmaceutical research. Its unique properties may contribute to the design of new therapeutic agents.

    Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chlorobutoxy)-3-(triphenylmethoxy)propan-2-OL can be compared with other similar compounds, such as:

    1-(4-Chlorobutoxy)-3-(phenylmethoxy)propan-2-OL: This compound has a similar structure but with a phenylmethoxy group instead of a triphenylmethoxy group. The presence of the triphenylmethoxy group in this compound contributes to its unique properties and applications.

    1-(4-Chlorobutoxy)-3-(methoxy)propan-2-OL: This compound has a methoxy group instead of a triphenylmethoxy group. The triphenylmethoxy group in this compound enhances its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

89448-63-5

Molecular Formula

C26H29ClO3

Molecular Weight

425.0 g/mol

IUPAC Name

1-(4-chlorobutoxy)-3-trityloxypropan-2-ol

InChI

InChI=1S/C26H29ClO3/c27-18-10-11-19-29-20-25(28)21-30-26(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25,28H,10-11,18-21H2

InChI Key

DHBHWNWMRGKEHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COCCCCCl)O

Origin of Product

United States

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